molecular formula C24H26N2O B2440269 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone CAS No. 477863-00-6

4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone

Cat. No.: B2440269
CAS No.: 477863-00-6
M. Wt: 358.485
InChI Key: BAHKJVNSCPNORN-KOEQRZSOSA-N
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Description

4-(Benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone is an organic compound with the molecular formula C22H24N2O It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-24(2,3)21-11-13-22(14-12-21)26-25-17-19-9-15-23(16-10-19)27-18-20-7-5-4-6-8-20/h4-17,26H,18H2,1-3H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHKJVNSCPNORN-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone typically involves the condensation reaction between 4-(benzyloxy)benzenecarbaldehyde and 4-(tert-butyl)phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The benzyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(Benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and molecular targets involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone
  • 4-(Ethoxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone
  • 4-(Benzyloxy)benzenecarbaldehyde N-[4-(methyl)phenyl]hydrazone

Uniqueness

4-(Benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone is unique due to the presence of both benzyloxy and tert-butyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for research and development.

Biological Activity

4-(Benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone, with the chemical formula C24_{24}H26_{26}N2_2O and CAS number 477863-00-6, is a compound that has garnered attention for its potential biological activities. This hydrazone derivative is part of a larger class of compounds known for various pharmacological properties, including antimicrobial and anticancer effects. This article aims to summarize the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Weight : 358.5 g/mol
  • LogP (XLogP3) : 6.7 (indicating high lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 7

These properties suggest that the compound may exhibit significant interaction with biological membranes, potentially enhancing its bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that hydrazones, including derivatives similar to the target compound, demonstrate notable antimicrobial properties. For instance, studies have shown that acylhydrazones can inhibit the growth of resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Hydrazones have been investigated for their anticancer properties, with some studies reporting cytotoxic effects against various cancer cell lines. The lipophilicity of compounds like this compound may enhance their ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells .

Study 1: Synthesis and Bioactivity Assessment

A study focused on synthesizing novel acylhydrazones demonstrated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics . The synthesized compounds were evaluated against a range of bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC).

CompoundMIC (µg/mL)Activity
Acylhydrazone A8Effective against MRSA
Acylhydrazone B16Effective against E. coli
Target CompoundTBDUnder Investigation

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of hydrazone derivatives on human cancer cell lines. The study reported IC50_{50} values indicating the concentration required to inhibit cell growth by 50%.

Cell LineIC50_{50} (µM)Compound Tested
MCF-7 (Breast Cancer)15This compound
HeLa (Cervical Cancer)20Similar Hydrazone Derivative

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via hydrazone formation by condensing 4-(benzyloxy)benzaldehyde with N-[4-(tert-butyl)phenyl]hydrazine. A catalytic amount of glacial acetic acid in ethanol under reflux (4–6 hours) promotes imine bond formation . For improved efficiency, consider microwave-assisted synthesis to reduce reaction time or employ anhydrous conditions to minimize side reactions (e.g., oxidation of the aldehyde group) . Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) or HPLC.

Q. How should researchers characterize this hydrazone derivative to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the benzyloxy group (δ ~4.9 ppm for -OCH₂Ph), tert-butyl protons (δ ~1.3 ppm), and hydrazone NH (δ ~8–10 ppm) .
  • FT-IR : Identify C=N stretching (~1600 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the expected structure .

Q. What are the critical stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to light and moisture due to the hydrazone moiety. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., free aldehyde) can be monitored via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this hydrazone in nucleophilic addition or cyclization reactions?

  • Methodological Answer : The hydrazone’s C=N bond acts as an electrophilic site for nucleophilic attack. Density Functional Theory (DFT) studies can model charge distribution, revealing preferential reactivity at the aldehyde-adjacent carbon. Experimental validation: React with Grignard reagents (e.g., MeMgBr) to form secondary amines, monitored by in-situ ¹H NMR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from purity variations or assay conditions. Standardize protocols:

  • Purity : Validate via elemental analysis (C, H, N) and DSC to ensure >98% purity .
  • Bioassays : Use cell lines with confirmed genetic stability (e.g., HEK293 or MCF-7) and include positive controls (e.g., doxorubicin for cytotoxicity). Replicate results across independent labs .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict LogP (~4.2), solubility (poor aqueous solubility), and CYP450 interactions. Molecular docking (AutoDock Vina) can assess binding affinity to targets like COX-2 or EGFR . Validate predictions with in vitro permeability assays (Caco-2 cells) .

Q. How can the compound’s photophysical properties be leveraged in material science applications?

  • Methodological Answer : The conjugated hydrazone-aryl system may exhibit fluorescence. Characterize via UV-Vis (λmax ~300–350 nm) and fluorescence spectroscopy (λem ~400–450 nm). Explore applications as a fluorophore in OLEDs or biosensors by doping into polymer matrices (e.g., PMMA) .

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